molecular formula C9H19ClN2O2 B153522 Tert-butyl Piperazine-1-carboxylate Hydrochloride CAS No. 76535-74-5

Tert-butyl Piperazine-1-carboxylate Hydrochloride

Cat. No. B153522
CAS RN: 76535-74-5
M. Wt: 222.71 g/mol
InChI Key: DEGRJODPOICGRU-UHFFFAOYSA-N
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Description

Tert-butyl piperazine-1-carboxylate hydrochloride derivatives are a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and organic synthesis. These compounds are characterized by the presence of a piperazine ring, which is a common motif in many pharmaceutical agents, and a tert-butyl carboxylate group that provides steric bulk and can influence the compound's physical and chemical properties .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves various strategies, including organocatalysis, condensation reactions, and nucleophilic substitution reactions. For instance, the use of 1-(2-hydroxyethyl)-piperazine as an organocatalyst has been reported to promote direct C(sp2)-H arylation of unactivated arenes, which is a significant advancement in the field of organocatalysis . Other methods include the condensation of carbamimide with aromatic acids and the amination of halogenated aromatic compounds using copper catalysts . These synthetic routes have been optimized to achieve high yields and selectivity for the desired products.

Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been elucidated using various spectroscopic techniques, including FT-IR, NMR (1H & 13C), and LCMS, as well as single-crystal X-ray diffraction analysis . These studies have revealed that the compounds can adopt different conformations, such as linear or L-shaped, depending on the substituents attached to the piperazine ring. The crystal structures often exhibit intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's solid-state architecture.

Chemical Reactions Analysis

Tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, including arylation, amination, and nucleophilic substitution, which are fundamental in constructing complex molecular architectures . The presence of the piperazine ring and the tert-butyl carboxylate group can affect the reactivity and selectivity of these compounds in chemical transformations. For example, the steric hindrance provided by the tert-butyl group can influence the outcome of substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and intermolecular interactions. The bulky tert-butyl group can increase the lipophilicity of the compound, which is an important consideration in drug design . Additionally, the piperazine ring's basicity can be exploited in forming salts with hydrochloride, which can enhance the compound's water solubility for potential pharmaceutical applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Evaluation : Tert-butyl piperazine-1-carboxylate derivatives are synthesized for various biological evaluations. For example, a derivative was synthesized and characterized, including crystal X-ray diffraction studies, and evaluated for its antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
  • Derivatives Synthesis for Antibacterial and Antifungal Activities : Another study synthesized two derivatives of N-Boc piperazine and assessed their antibacterial and antifungal activities, showing moderate activity (Kulkarni et al., 2016).

Crystal Structure and Molecular Insights

  • Crystal Structure Analysis : The crystal structure of tert-butyl piperazine-1-carboxylate derivatives provides insights into molecular interactions and stability, contributing to pharmacological research (Gumireddy et al., 2021).
  • Molecular Structure and Characterization : Studies on the molecular structure of such compounds enhance understanding of their chemical properties and potential applications in drug design (Mamat et al., 2012).

Biological and Chemical Applications

  • Anticorrosive Behavior : Research has focused on the anticorrosive activity of tert-butyl piperazine-1-carboxylate derivatives for carbon steel, highlighting its potential in material science applications (Praveen et al., 2021).
  • Potential Anti-malarial Agents : Certain derivatives demonstrate anti-malarial activity, indicating their relevance in medicinal chemistry (Cunico et al., 2009).

Novel Compounds and Drug Intermediates

  • Novel Derivatives as ACC Inhibitors : The synthesis of novel piperazine derivatives as acetyl-CoA carboxylase inhibitors, with potential implications in drug development for metabolic diseases (Chonan et al., 2011).
  • Synthesis as Drug Intermediates : The compound has been used in the synthesis of intermediates for antihypertensive drugs, showcasing its importance in pharmaceutical manufacturing (Ramesh et al., 2006).

Safety And Hazards

Future Directions

The future directions of Tert-butyl Piperazine-1-carboxylate Hydrochloride are not explicitly mentioned in the search results. However, given its use in the synthesis of various bioactive molecules and drug substances, it is likely to continue to be a valuable compound in pharmaceutical research12.


properties

IUPAC Name

tert-butyl piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGRJODPOICGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Piperazine-1-carboxylate Hydrochloride

Synthesis routes and methods

Procedure details

To a solution of tert-butyl-1-piperazinecarboxylate (15.0 g) in dichloromethane (150 mL) and methanol (150 ml) at 0° C. was added hydrogen chloride (40 mL; 2M solution in diethyl ether). The mixture was stirred at room temperature for 1.5 hours and reduced in vacuo to yield tert-butyl-1-piperazinecarboxylate hydrochloride (17.9 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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